tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 . It is commonly used in research and development, particularly in the fields of chemistry and biology. The compound is known for its stability and reactivity, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(2-methylpiperidin-3-yl)methyl]amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a protecting group for amines .
Biology: In biological research, the compound is used to study enzyme interactions and as a substrate in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- tert-Butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
- tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate
Comparison: tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and development .
Biological Activity
tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate is a compound with significant potential in biological research and applications. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C11H22N2O2
- Molecular Weight: 214.3 g/mol
- CAS Number: 1860012-45-8
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound can act as an inhibitor or activator depending on the context, often binding to the active sites of enzymes, thereby influencing their catalytic efficiency.
Enzyme Interactions
Research indicates that this compound is utilized in studying enzyme interactions, particularly in biochemical assays. It serves as a substrate for various enzymes, allowing researchers to elucidate enzyme kinetics and mechanisms.
Neuroprotective Effects
A study highlighted the protective effects of related compounds against neurotoxicity induced by amyloid-beta (Aβ) peptides, suggesting that similar derivatives may mitigate neuroinflammation and oxidative stress in neuronal cells. Specifically, this compound has been implicated in reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals in astrocytes exposed to Aβ .
Anticancer Potential
The compound's structure is conducive to exploring anticancer properties. In vitro studies have shown that derivatives of similar piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated significant inhibition of cell proliferation in A549 lung cancer cells without affecting normal cell lines .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamate | Structure | Moderate enzyme inhibition |
tert-Butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | Structure | Neuroprotective effects |
tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate | Structure | Anticancer activity |
The unique substitution pattern on the piperidine ring of this compound influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Case Studies
- Neuroprotection Against Aβ Toxicity
- Cytotoxicity in Cancer Cells
Properties
IUPAC Name |
tert-butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-10(6-5-7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMTSFXNBEYEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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